Direct Target Engagement: BAI1 Exhibits Defined Binding Affinity for Monomeric BAX
BAI1 demonstrates direct binding to monomeric BAX at a novel allosteric site, with a defined dissociation constant (Kd) of 15.0 ± 4 μM, as determined by microscale thermophoresis [1]. This quantitative binding affinity provides a clear basis for selecting a well-characterized chemical probe over less defined alternatives. In contrast, the binding affinity of the analog iMAC2 for BAX has not been explicitly reported, with its mechanism described as blocking the MAC channel complex rather than targeting the monomer [2].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 15.0 ± 4 μM |
| Comparator Or Baseline | iMAC2 (BAI2): Data Not Available |
| Quantified Difference | Not calculable due to lack of comparator data |
| Conditions | Microscale thermophoresis with purified BAX protein [1] |
Why This Matters
The defined Kd allows for precise dosing in cellular and biochemical assays, ensuring that observed effects are due to specific target engagement at the monomer level.
- [1] Garner TP, et al. Small-molecule allosteric inhibitors of BAX. Nat Chem Biol. 2019 Apr;15(4):322-330. doi: 10.1038/s41589-018-0223-0. View Source
- [2] Peixoto PM, et al. MAC inhibitors antagonize the pro-apoptotic effects of tBid and disassemble Bax / Bak oligomers. J Bioenerg Biomembr. 2015;47(6):467-79. doi: 10.1007/s10863-015-9620-1. View Source
